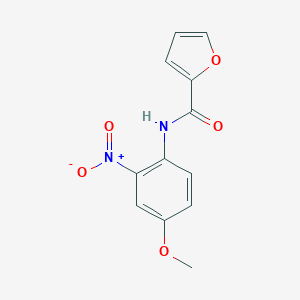![molecular formula C25H24N2O3 B412784 2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE](/img/structure/B412784.png)
2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structural features, which include a butoxyphenyl group and a methoxybiphenyl group attached to the oxadiazole ring
準備方法
The synthesis of 2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the butoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a butoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Attachment of the methoxybiphenyl group: This can be accomplished through a Suzuki coupling reaction, where the oxadiazole intermediate is reacted with a methoxybiphenyl boronic acid in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using flow microreactor systems for more efficient and sustainable synthesis .
化学反応の分析
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-(4-Butoxyphenyl)-5-(4’-methoxybiphenyl-4-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the butoxy group, which may affect its chemical properties and applications.
2-(4-Butoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the methoxybiphenyl group, which may influence its stability and reactivity.
特性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5g/mol |
IUPAC名 |
2-(4-butoxyphenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H24N2O3/c1-3-4-17-29-23-15-11-21(12-16-23)25-27-26-24(30-25)20-7-5-18(6-8-20)19-9-13-22(28-2)14-10-19/h5-16H,3-4,17H2,1-2H3 |
InChIキー |
IRFPQPMREYNYLI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)decanamide](/img/structure/B412701.png)
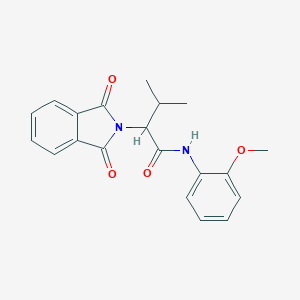
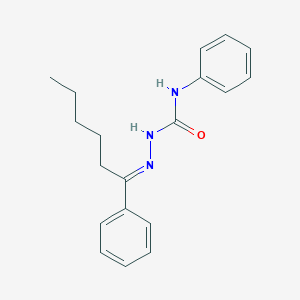
![Butyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412705.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)undecanamide](/img/structure/B412706.png)
![N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-3-nitrobenzamide](/img/structure/B412707.png)
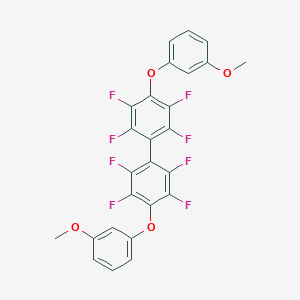

![N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-iodophenyl)benzamide](/img/structure/B412723.png)
![N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(phenyloxy)acetamide](/img/structure/B412724.png)
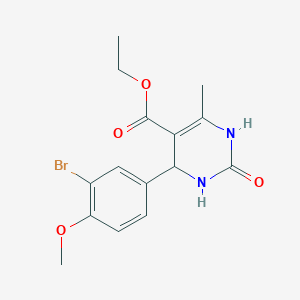
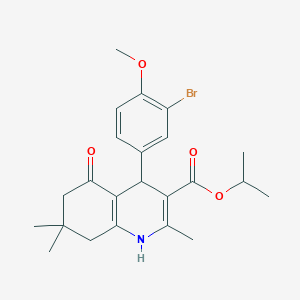
![Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412728.png)
